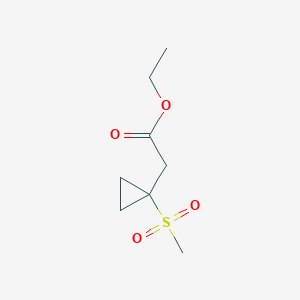
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by sulfonylation and esterification reactions. One common method includes:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction.
Sulfonylation: The cyclopropyl intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Esterification: Finally, the resulting sulfonylated cyclopropyl compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted cyclopropyl compounds
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ester group can undergo hydrolysis to release the active cyclopropyl intermediate, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(1-(methylsulfonyl)cyclopropyl)propanoate
- Mthis compound
- Ethyl 2-(1-(methylsulfonyl)cyclopropyl)butanoate
These compounds share similar structural features but differ in their ester or alkyl chain lengths, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ester group and cyclopropyl ring, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C8H14O4S |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
ethyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C8H14O4S/c1-3-12-7(9)6-8(4-5-8)13(2,10)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
LYTRDOOKMIAQME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)

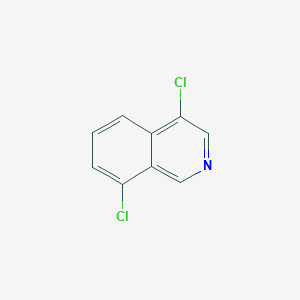
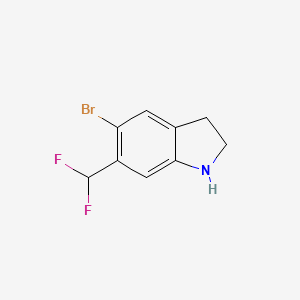
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
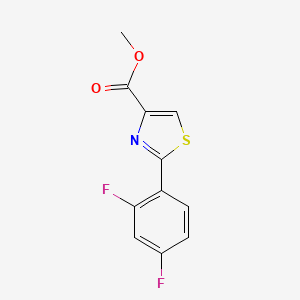

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)


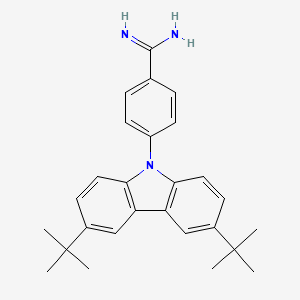
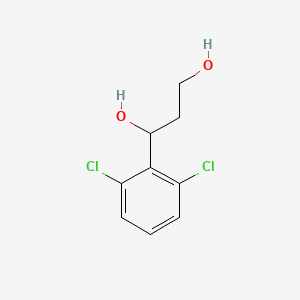
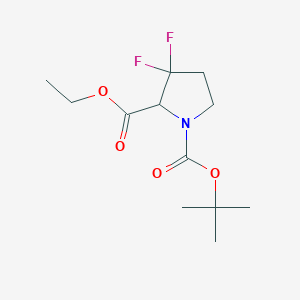
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
